molecular formula C12H13N7O2S2 B11258384 N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

Cat. No.: B11258384
M. Wt: 351.4 g/mol
InChI Key: TZEADBOBVXSHDB-UHFFFAOYSA-N
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Description

N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole and triazolopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Synthesis of the triazolopyrimidine moiety via condensation reactions.
  • Coupling of the two heterocyclic systems through a sulfanyl linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound may interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({5-ethyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide
  • **N-(5-Propyl-1,3,4-thiadiazol-2-YL)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

Uniqueness

N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide is unique due to its specific combination of thiadiazole and triazolopyrimidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C12H13N7O2S2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H13N7O2S2/c1-3-9-15-17-11(23-9)14-8(21)5-22-12-18-16-10-13-7(20)4-6(2)19(10)12/h4H,3,5H2,1-2H3,(H,13,16,20)(H,14,17,21)

InChI Key

TZEADBOBVXSHDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C

Origin of Product

United States

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